FK-506-13C,D2 (Major) (Tacrolimus)(>85per cent)
Description
Chemical Identity and Structure
FK-506-13C,D2 (Major) (Tacrolimus)(>85 per cent) is characterized by the substitution of specific atoms within the tacrolimus molecule with stable isotopes—namely, carbon-13 (^13C) and deuterium (^2H, also denoted as D). The molecular formula of this compound is C₄₄H₆₇D₂NO₁₂, and it possesses a molecular weight of approximately 807.04 g/mol. The precise positioning of the isotopic labels is critical, as it ensures that the physicochemical properties of the labeled compound closely mimic those of the native molecule, while permitting unambiguous differentiation by mass spectrometry and nuclear magnetic resonance.
Structurally, FK-506-13C,D2 (Major) retains the complex macrolide framework of tacrolimus, which consists of a 23-membered lactone ring with multiple methyl, methoxy, and hydroxy substituents. The introduction of two deuterium atoms and one carbon-13 atom is typically achieved at non-exchangeable positions to maximize isotopic stability during analytical procedures. The presence of these isotopes shifts the mass-to-charge ratio (m/z) of the molecule, providing a distinct signature in mass spectrometric analysis.
The following table summarizes the key chemical characteristics of FK-506-13C,D2 (Major):
| Property | Value |
|---|---|
| Molecular Formula | C₄₄H₆₇D₂NO₁₂ |
| Molecular Weight | 807.04 g/mol |
| Isotopic Labels | ^13C (carbon-13), D₂ (two deuterium) |
| Purity | >85 per cent (typically >88–90%) |
| Appearance | White to light beige solid |
| Storage Temperature | -20°C to -70°C |
| Solubility | Slightly soluble in methanol, chloroform |
| CAS Number | 1356841-89-8 |
| Specific Rotation | -97.8° to -101.5° (methanol) |
Analytical confirmation of the structure is routinely performed using nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis, with isotopic purity often exceeding 96 per cent. The high degree of isotopic enrichment is essential for its function as an internal standard, ensuring minimal interference from naturally occurring isotopic variants.
The structural integrity and isotopic distribution of FK-506-13C,D2 (Major) are further validated by chromatographic purity, typically assessed by high-performance liquid chromatography (HPLC), with reported purity values above 88 per cent and often exceeding 90 per cent. This high purity is critical for its application in quantitative analytical methods, where impurities could compromise measurement accuracy.
Historical Development and Significance
The origins of FK-506-13C,D2 (Major) are intimately linked to the broader history of tacrolimus discovery and the evolution of stable isotope labeling techniques in analytical chemistry. Tacrolimus itself was first isolated in the mid-1980s from Streptomyces tsukubaensis, a soil-dwelling actinomycete discovered in Japan. The compound was rapidly identified as a potent immunosuppressant, with clinical applications in organ transplantation and the treatment of autoimmune diseases. Its mechanism of action, involving inhibition of calcineurin via complex formation with FK506 binding protein 12 (FKBP12), represented a significant advance in immunopharmacology.
As the clinical importance of tacrolimus grew, so did the need for precise and reliable methods to quantify its concentration in biological matrices. The inherent complexity of biological samples, coupled with the low therapeutic index of tacrolimus, necessitated the development of robust analytical standards. Stable isotope labeling emerged as a solution, allowing for the creation of internal standards that are chemically identical to the analyte of interest but distinguishable by their isotopic composition.
The synthesis of FK-506-13C,D2 (Major) was driven by these analytical requirements. By incorporating non-radioactive isotopes such as carbon-13 and deuterium into the tacrolimus molecule, researchers created a compound that could be differentiated from endogenous or administered tacrolimus in mass spectrometric assays. This innovation enabled the development of isotope dilution mass spectrometry methods, which are now considered the gold standard for quantitative drug analysis in clinical and research settings.
The significance of FK-506-13C,D2 (Major) extends beyond analytical chemistry. Its availability has facilitated advances in pharmacokinetics, metabolism studies, and the standardization of therapeutic drug monitoring protocols for tacrolimus. Furthermore, it has contributed to the broader adoption of stable isotope-labeled compounds in the life sciences, underscoring the value of chemical innovation in addressing clinical and scientific challenges.
Role in Analytical Sciences
FK-506-13C,D2 (Major) plays a pivotal role in the analytical sciences, particularly in the quantification of tacrolimus using mass spectrometry and nuclear magnetic resonance spectroscopy. Its primary function is as an internal standard, a compound added in known quantities to samples, calibrators, and controls to correct for variability in sample preparation, extraction efficiency, and instrument response.
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, the use of FK-506-13C,D2 (Major) as an internal standard offers several advantages. First, its chemical similarity to tacrolimus ensures that it co-elutes during chromatographic separation and exhibits nearly identical ionization and fragmentation behavior in the mass spectrometer. The presence of the isotopic labels, however, shifts its m/z value, allowing for simultaneous detection and quantification of both the analyte and the standard.
This approach, known as isotope dilution mass spectrometry, is widely regarded as the most accurate and precise method for drug quantification in complex matrices such as blood or plasma. The use of FK-506-13C,D2 (Major) minimizes matrix effects, compensates for losses during sample processing, and enables traceability to international measurement standards. This is particularly important for tacrolimus, where therapeutic drug monitoring is critical due to its narrow therapeutic window.
The following table illustrates the comparative performance of internal standards in tacrolimus quantification:
| Internal Standard | Matrix Effect Compensation | Co-elution with Tacrolimus | Isotopic Distinction | Analytical Precision |
|---|---|---|---|---|
| FK-506-13C,D2 (Major) | Excellent | Yes | High | Superior |
| Ascomycin (structural analog) | Moderate | Partial | Low | Good |
| Unlabeled Tacrolimus | Poor | Yes | None | Inferior |
Research findings have consistently demonstrated that stable isotope-labeled standards such as FK-506-13C,D2 (Major) yield lower measurement uncertainty, improved accuracy, and enhanced reproducibility compared to analog or unlabeled standards. For example, studies have reported inter-day imprecision values for tacrolimus quantification of ≤4.4 per cent when using isotope-labeled standards, with expanded measurement uncertainties below 7 per cent. These performance metrics are essential for clinical laboratories, where reliable drug monitoring can directly impact patient outcomes.
In addition to mass spectrometry, FK-506-13C,D2 (Major) has applications in nuclear magnetic resonance spectroscopy. The presence of carbon-13 and deuterium nuclei provides distinct NMR signals, facilitating structural elucidation and metabolic studies. This capability is particularly valuable in research settings, where detailed analysis of tacrolimus metabolism and interaction with biological macromolecules is required.
Comparison with Unlabeled Tacrolimus
While FK-506-13C,D2 (Major) and unlabeled tacrolimus share an identical core structure and pharmacological properties, their utility and behavior in analytical applications differ significantly due to the presence of isotopic labels. The following discussion delineates the key similarities and differences between these two forms.
Chemically, both compounds are macrolide lactones with a 23-membered ring structure, multiple methyl and methoxy groups, and a similar pattern of functionalization. The introduction of carbon-13 and deuterium in FK-506-13C,D2 (Major) does not materially alter the molecule's chemical reactivity or solubility, ensuring that it behaves identically to tacrolimus during sample preparation and chromatographic separation. This property is essential for its function as an internal standard.
The primary distinction lies in their isotopic composition. FK-506-13C,D2 (Major) contains one or more carbon-13 atoms and two deuterium atoms, which increase its molecular weight by three atomic mass units relative to unlabeled tacrolimus. This mass difference is readily detected by mass spectrometry, allowing for the selective quantification of each species in mixed samples.
In practical terms, the use of FK-506-13C,D2 (Major) as an internal standard in LC-MS/MS assays confers several advantages over unlabeled tacrolimus:
- Analytical Specificity: The isotopic labels ensure that the internal standard can be distinguished from endogenous or administered tacrolimus, eliminating the risk of analytical interference.
- Measurement Accuracy: Isotope-labeled standards correct for matrix effects and sample losses, yielding more accurate and reproducible quantification.
- Traceability: The use of isotope-labeled standards enables traceability to international reference materials, supporting standardization across laboratories.
The following table summarizes the comparative attributes of FK-506-13C,D2 (Major) and unlabeled tacrolimus in analytical applications:
| Attribute | FK-506-13C,D2 (Major) | Unlabeled Tacrolimus |
|---|---|---|
| Isotopic Labeling | ^13C, D₂ | None |
| Molecular Weight | 807.04 g/mol | 804.03 g/mol |
| Mass Spectrometric Distinction | Yes | No |
| Internal Standard Utility | Optimal | Suboptimal |
| Analytical Precision | Superior | Inferior |
| Traceability | Yes | No |
It is important to note that while FK-506-13C,D2 (Major) is invaluable in analytical chemistry, it is not intended for therapeutic use. Its primary function is to enable the accurate quantification and study of tacrolimus in research and clinical laboratories.
Properties
IUPAC Name |
(1R,9S,12S,13R,14S,17R,18Z,21S,23S,24R,25S,27R)-17-(3,3-dideuterio(313C)prop-2-enyl)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19-,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39+,40+,44+/m0/s1/i1+1D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJXYPPXXYFBGM-OTZVSDQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C](=CC[C@@H]1/C=C(\C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC)C)/C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H69NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
807.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Tacrolimus is the FK506 binding protein (FKBP12) . This protein is an immunophilin, a class of proteins that play a role in immune response.
Mode of Action
Tacrolimus forms a high affinity complex with FKBP12. This complex then inhibits the activity of the calcium/calmodulin-dependent protein phosphatase, calcineurin , leading to disruption of T cell activation.
Biochemical Pathways
The inhibition of calcineurin disrupts several biochemical pathways. It inhibits calcium-dependent events, such as interleukin-2 gene transcription , nitric oxide synthase activation , cell degranulation , and apoptosis . Additionally, Tacrolimus also regulates nitric oxide neurotoxicity , neurotransmitter release , and regulation of Ca 2+ release via the ryanodine and inositol- (1,4,5)- trisphosphate (IP 3) receptors.
Biochemical Analysis
Biochemical Properties
FK-506-13C,D2 (Major) (Tacrolimus)(>85per cent) acts by reducing peptidyl-prolyl isomerase activity by binding to the immunophilin FKBP-12 (FK506 binding protein) creating a new complex. This FKBP12-FK506 complex inhibits calcineurin, which inhibits T-lymphocyte signal transduction and IL-2 transcription.
Cellular Effects
FK-506-13C,D2 (Major) (Tacrolimus)(>85per cent) has a major impact on T lymphocytes. It inhibits T cell activation and cell proliferation via suppressing production of growth factor interleukin 2 (IL-2) and subsequent downregulation of IL-2 receptor on the cell surface.
Molecular Mechanism
The molecular mechanism of FK-506-13C,D2 (Major) (Tacrolimus)(>85per cent) involves the formation of a complex with the immunophilin FKBP-12. This complex then inhibits the activity of the calcium/calmodulin-dependent protein phosphatase, calcineurin, leading to disruption of T cell activation. The physiological effects of FK-506 also include regulation of nitric oxide neurotoxicity, neurotransmitter release, and regulation of Ca 2+ release via the ryanodine and inositol- (1,4,5)- trisphosphate (IP 3) receptors.
Temporal Effects in Laboratory Settings
It is known that the compound has a significant impact on T cell activation and IL-2 transcription.
Dosage Effects in Animal Models
It is known that the compound is a potent immunosuppressant and is widely used to prevent organ transplant rejection.
Scientific Research Applications
Immunosuppressive Therapy in Organ Transplantation
Tacrolimus is a cornerstone in immunosuppressive regimens for solid organ transplants, particularly kidney and liver transplants. Its mechanism involves inhibiting T-cell activation by blocking interleukin-2 transcription, which is critical for preventing organ rejection.
Key Findings:
- A study comparing tacrolimus with cyclosporin A (another immunosuppressant) demonstrated significantly lower rates of acute rejection (19.6% vs. 37.3%) within the first six months post-transplantation .
- Long-term follow-up indicated that 62.1% of patients treated with tacrolimus were alive three years post-liver transplant compared to 41.6% for cyclosporin .
Table 1: Comparison of Tacrolimus and Cyclosporin A in Transplantation
| Parameter | Tacrolimus (%) | Cyclosporin A (%) |
|---|---|---|
| Acute Rejection (0-6 months) | 19.6 | 37.3 |
| Graft Loss (24 months) | 9.3 | 11.2 |
| Patient Survival (3 years) | 62.1 | 41.6 |
Machine Learning in Tacrolimus Dosing
Recent advancements have employed machine learning algorithms to optimize tacrolimus dosing, enhancing personalized medicine approaches. A study developed a Long Short-Term Memory (LSTM) model that predicted tacrolimus concentrations with high accuracy, leading to better patient outcomes .
Key Findings:
- Patients receiving doses predicted by the LSTM model had higher rates of therapeutic drug levels and shorter ICU stays compared to those on standard dosing protocols .
Applications in Autoimmune Disorders
Tacrolimus has shown promise beyond transplantation, particularly in treating autoimmune conditions such as lupus nephritis and skin disorders like psoriasis and atopic dermatitis.
Case Studies:
- In lupus nephritis patients, tacrolimus was associated with significant renal function preservation over a median follow-up of 7.1 years, showing a decline of only 6.8 mL/min/1.73 m² compared to control groups .
- Topical formulations of tacrolimus have been effective in managing inflammatory skin diseases, demonstrating significant efficacy with minimal side effects .
Pharmacological Profile and Side Effects
While tacrolimus is effective, it does carry risks of adverse effects such as nephrotoxicity and diabetes mellitus, which are more prevalent than with cyclosporin . The tolerability of tacrolimus improves at lower doses, making careful monitoring essential.
Table 2: Adverse Effects Associated with Tacrolimus
| Adverse Effect | Incidence (%) |
|---|---|
| Nephrotoxicity | Higher |
| Diabetes Mellitus | Higher |
| Hyperlipidemia | Moderate |
Preparation Methods
Strain Selection and Genetic Modification
Tacrolimus is naturally produced by Streptomyces tsukubaensis (NRRL 18488). Patent EP2451955A1 describes genetically modified strains of S. tsukubaensis engineered to overexpress the Allyl-subcluster (SEQ.ID.#1–10) while inactivating the AIIR gene (SEQ.ID.#4). This modification suppresses the biosynthesis of the analog ascomycin (FK-520), increasing tacrolimus yield by 15–30% and reducing impurities.
Fermentation Conditions
The process employs a submerged aerobic fermentation system with the following parameters:
| Parameter | Specification |
|---|---|
| Carbon Source | 13C-labeled glucose or dextrin |
| Nitrogen Source | Soy peptone, ammonium sulfate |
| Temperature | 28–30°C |
| pH | 6.8–7.2 |
| Fermentation Duration | 7–10 days |
The use of 13C-labeled glucose ensures incorporation of carbon-13 into the macrolide backbone during polyketide synthase (PKS) assembly. Post-fermentation, tacrolimus is extracted via solvent partitioning (ethyl acetate) and purified using silica gel chromatography.
Isotopic Labeling Strategies
Deuterium Incorporation
Deuterium is introduced at specific positions through chemical synthesis. A common method involves acid-catalyzed H/D exchange using deuterated solvents (e.g., D2O or CD3OD) under controlled conditions. For FK-506-13C,D2, deuterium is typically incorporated at the C-24 and C-32 positions , which are sterically accessible for exchange.
Synthesis of 24,32-Bis-O-(TBDMS)-FK-506-[13C,D2]
A key intermediate in the labeling process is 24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506-[13C,D2] (CAS: 1356352-20-9), which protects hydroxyl groups during deuteration. The synthesis involves:
-
Silylation : Reaction with tert-butyldimethylsilyl chloride (TBDMS-Cl) in dimethylformamide (DMF) at 25°C for 12 hours.
-
Deuteration : Treatment with deuterated trifluoroacetic acid (TFA-d) in D2O at 50°C for 48 hours.
-
Deprotection : Removal of TBDMS groups using tetrabutylammonium fluoride (TBAF).
This method achieves >85% deuterium incorporation and >99% 13C purity.
Purification and Quality Control
Chromatographic Purification
Final purification uses preparative HPLC with the following conditions:
| Column | C18 reverse-phase (250 × 21.2 mm) |
|---|---|
| Mobile Phase | Acetonitrile:water (65:35 v/v) |
| Flow Rate | 10 mL/min |
| Detection | UV at 210 nm |
This step removes residual ascomycin (<0.5%) and ensures >85% chemical purity.
Isotopic Purity Assessment
Mass spectrometry (LC-MS/MS) confirms isotopic enrichment:
Challenges and Optimization
Minimizing Isotopic Dilution
Q & A
Basic Research Questions
Q. What are the best practices for using FK-506-13C,D2 (Major) as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies?
- Methodology :
- Prepare stock solutions in deuterated solvents (e.g., DMSO-d6) to minimize proton interference in NMR. Validate isotopic purity using high-resolution MS to confirm the presence of ¹³C and deuterium labels .
- Optimize concentration ratios (analyte:internal standard) via spiked recovery experiments to ensure linearity across the working range. For MS, use stable isotope dilution analysis (SIDA) to account for ionization efficiency variations .
Q. How can researchers confirm the structural integrity and isotopic purity of FK-506-13C,D2 (Major) prior to experimental use?
- Methodology :
- Employ tandem MS (MS/MS) to verify fragmentation patterns against unlabeled Tacrolimus. Use ¹H/¹³C NMR to confirm deuterium incorporation at specific positions (e.g., D2 labeling) and assess isotopic enrichment (>85%) via integration of isotopic peaks .
- Cross-validate with HPLC-UV at 210 nm to detect impurities, ensuring retention time matches reference standards .
Q. What are the critical storage and handling conditions required to maintain the stability of FK-506-13C,D2 (Major) in long-term studies?
- Methodology :
- Store lyophilized powder at -20°C in airtight, light-protected vials. Reconstitute in anhydrous solvents to prevent hydrolysis. Avoid freeze-thaw cycles; aliquot working solutions and validate stability via repeated MS analysis over 72 hours .
Advanced Research Questions
Q. What experimental design considerations are necessary when using FK-506-13C,D2 (Major) to study Tacrolimus's immunosuppressive mechanisms in T-cell models?
- Methodology :
- Include isotopic controls (unlabeled Tacrolimus) to distinguish label-specific effects on IL-2 suppression. Use flow cytometry to quantify T-cell proliferation at varying concentrations (1–100 nM) and correlate with FKBP12 binding affinity via surface plasmon resonance (SPR) .
- For calcium flux assays, pair FK-506-13C,D2 with fluorescent indicators (e.g., Fluo-4) to monitor sarcoplasmic reticulum Ca²⁺ release, ensuring buffer pH (7.4) and temperature (37°C) mimic physiological conditions .
Q. How should researchers resolve contradictions in calcium signaling data when FK-506-13C,D2 (Major) is used to modulate FKBP12 activity in sarcoplasmic reticulum studies?
- Methodology :
- Replicate experiments across cell types (e.g., Jurkat vs. primary T-cells) to identify model-specific variability. Validate FKBP12 inhibition using Western blotting for downstream targets like calcineurin. Cross-reference with unlabeled Tacrolismus to isolate isotopic effects on binding kinetics .
Q. What methodological approaches are recommended for cross-validating quantitative MS and NMR data obtained using FK-506-13C,D2 (Major) as an isotopic tracer?
- Methodology :
- For MS, use multiple reaction monitoring (MRM) transitions specific to ¹³C and deuterium labels. For NMR, integrate ¹³C satellite peaks to quantify isotopic enrichment. Calibrate both techniques against a gravimetrically prepared standard curve, ensuring R² > 0.98 for linearity .
Q. How can batch-to-batch variability in deuterium distribution (20% d-1, 40% d-2, 20% d-3) impact pharmacological studies using FK-506-13C,D2 (Major)?
- Methodology :
- Characterize each batch via LC-MS/MS to quantify deuterium positional isomers. Adjust dosing protocols using batch-specific correction factors. Perform ANOVA to assess inter-batch variability in key endpoints (e.g., IC50 for IL-2 suppression) .
Q. What strategies should be employed to account for isotopic effects when correlating in vitro binding affinity data of FK-506-13C,D2 (Major) with in vivo pharmacokinetic profiles?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
